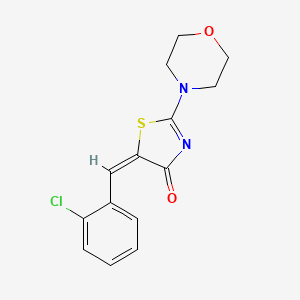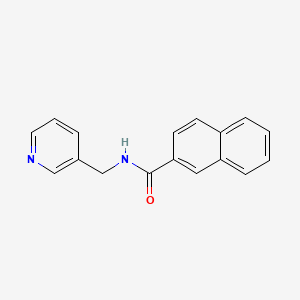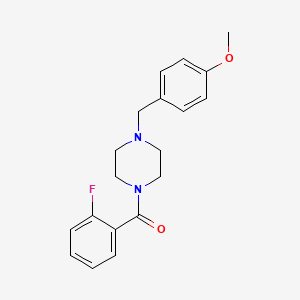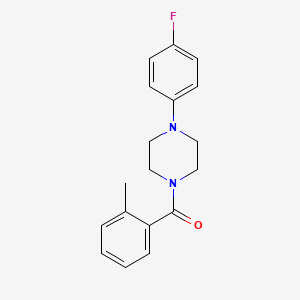![molecular formula C15H24N4O2 B5688394 N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine, also known as Cetirizine, is a second-generation antihistamine drug used to treat various allergic conditions. It is a potent inhibitor of histamine receptors and has been widely used in clinical practice due to its high efficacy and low side effects.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine is a selective antagonist of the H1 histamine receptor. It blocks the binding of histamine to the receptor, thereby preventing the allergic response. This compound also has some affinity for the muscarinic acetylcholine receptor and the serotonin receptor, but this is not thought to contribute significantly to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a rapid onset of action and a long duration of effect. It is well absorbed after oral administration and has a bioavailability of approximately 70%. This compound is metabolized in the liver and excreted in the urine. It has a half-life of approximately 8 hours in adults and 6 hours in children.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has several advantages for lab experiments. It is readily available, has a well-established safety profile, and is relatively inexpensive. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has some non-specific effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine. One area of research is the development of new formulations that improve the solubility and bioavailability of the drug. Another area of research is the investigation of the anti-inflammatory and immunomodulatory effects of this compound in various disease models. Additionally, the potential use of this compound in combination therapy with other drugs is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, is an area of ongoing research.
Conclusion:
This compound is a potent and selective antihistamine drug that has been widely used in clinical practice for the treatment of various allergic conditions. It has a well-established safety profile and is relatively inexpensive. This compound has several advantages for lab experiments, but also has some limitations. Ongoing research is focused on the development of new formulations, investigation of the anti-inflammatory and immunomodulatory effects, and the potential use in combination therapy with other drugs.
Méthodes De Synthèse
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine can be synthesized by reacting 2-chloro-1-(4-methylphenyl)ethanone with cyclohexylmagnesium bromide to obtain 1-(4-methylphenyl)-2-cyclohexylethanone. This compound is then reacted with sodium ethoxide and 2-amino-4,6-diethoxy-1,3,5-triazine to obtain the final product, this compound.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine has been extensively studied for its use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and atopic dermatitis. It has also been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-20-14-17-13(18-15(19-14)21-4-2)16-11-10-12-8-6-5-7-9-12/h8H,3-7,9-11H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCAZPHDMXEFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCCC2=CCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)


![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)


